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(3-(Benzyloxy)-4-ethoxyphenyl)methanamine

Cat. No.: B8150818
M. Wt: 257.33 g/mol
InChI Key: JFCDTESDVFWJNP-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a major class of organic compounds characterized by an amino group directly attached to an aromatic ring. curlyarrows.com This structural feature defines their chemical behavior, making them crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, polymers, dyes, and agrochemicals. wikipedia.org The presence of the aromatic ring fundamentally influences the properties of the amine group; for instance, aromatic amines are typically less basic than their aliphatic counterparts because the nitrogen's lone pair of electrons can be delocalized into the aromatic π-system. lumenlearning.com

This electron delocalization also affects the reactivity of the aromatic ring itself. The amino group is a powerful activating group, meaning it donates electron density to the ring, making the molecule more susceptible to electrophilic aromatic substitution reactions. lumenlearning.comlibretexts.org This increased reactivity allows for the selective introduction of other functional groups onto the ring. libretexts.org The compound (3-(Benzyloxy)-4-ethoxyphenyl)methanamine, as a derivative of a benzylamine (B48309), belongs to this important class, sharing these fundamental characteristics while possessing additional functionality conferred by its specific substituents.

Structural Features and Chemical Significance of the this compound Framework

The chemical identity and synthetic utility of this compound are derived from the interplay of its distinct structural components: the substituted phenyl ring, the methanamine moiety, and the alkoxy substituents.

Aromatic Core and Methanamine Group : The central feature is a benzylamine structure, where a CH2NH2 group is attached to the benzene (B151609) ring. The carbon atom bonded to both the ring and the amine's nitrogen is known as the benzylic position. curlyarrows.com This position is particularly reactive because it can stabilize radicals, carbocations, and carbanions through resonance with the aromatic ring, making it a key site for functionalization. curlyarrows.comyoutube.com The primary amine itself is a nucleophilic center and a base, readily participating in reactions to form amides or Schiff bases. researchgate.net

Ethoxy and Benzyloxy Substituents : The aromatic ring is further functionalized with two ether groups: an ethoxy group (-OCH2CH3) at the 4-position and a benzyloxy group (-OCH2C6H5) at the 3-position. Both are classified as electron-donating groups, which activate the aromatic ring towards electrophilic substitution even more than the methanamine group alone. lumenlearning.commsu.edu Their presence significantly enhances the ring's nucleophilicity. lumenlearning.comlibretexts.org

Synthetic Versatility of the Benzyloxy Group : The benzyloxy group holds special significance as it is a widely used protecting group for hydroxyl functions in multi-step synthesis. wikipedia.orgwikipedia.org It can be introduced to mask the reactivity of a phenol (B47542) and later selectively removed under specific conditions, most commonly via catalytic hydrogenolysis, without disturbing other parts of the molecule. wikipedia.orgwikipedia.orgacs.org This feature imparts considerable strategic value in complex synthetic pathways.

As specific data for this compound is not publicly available, the properties of a closely related analog, 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, are presented below to provide an estimation of its chemical characteristics. nih.gov

Table 1: Computed Properties of the Analog Compound 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine

Property Value
Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
XLogP3 2.4

Note: Data corresponds to CAS Number 36455-21-7, an analog with a methoxy (B1213986) group instead of an ethoxy group and a two-carbon chain (phenethylamine) instead of a one-carbon chain (methanamine). nih.gov

Overview of Academic Research Trajectories for Benzyloxy and Ethoxy Substituted Arylmethanamines

Academic and industrial research into arylmethanamines with benzyloxy and ethoxy substitutions is primarily driven by their utility as intermediates in the synthesis of high-value molecules, particularly pharmaceuticals.

Patents and research literature show that structurally similar compounds are key building blocks for complex therapeutic agents. For example, derivatives like (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine are crucial intermediates in the synthesis of molecules designed to treat conditions related to abnormal TNF-α activity. google.comgoogle.com The synthesis of these molecules often involves chiral resolution, highlighting the importance of the amine group in forming diastereomeric salts. google.com

Furthermore, the benzyloxy pharmacophore itself is a subject of significant interest in drug discovery. Studies on other molecular frameworks have shown that the incorporation of a benzyloxy group can lead to potent and selective inhibitors of biological targets, such as monoamine oxidase B (MAO-B). nih.gov This suggests that molecules like this compound could serve as scaffolds for developing new enzyme inhibitors. Research has also focused on substituted aryl benzylamines as potential inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3, which is implicated in prostate cancer. nih.gov

The reactivity of the benzylamine moiety is also exploited in the field of coordination chemistry and materials science. The primary amine can readily undergo condensation reactions with aldehydes to form Schiff bases, which are versatile ligands for creating metal complexes with interesting photoluminescent or catalytic properties. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine
Anisole
Benzyl (B1604629) alcohol
Benzyl chloride
Benzyl benzoate
Nitrobenzene
Phenol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO2 B8150818 (3-(Benzyloxy)-4-ethoxyphenyl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxy-3-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-18-15-9-8-14(11-17)10-16(15)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCDTESDVFWJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Benzyloxy 4 Ethoxyphenyl Methanamine

Strategic Approaches to the Core Phenoxyphenylmethanamine Skeleton

The synthesis of the (3-(Benzyloxy)-4-ethoxyphenyl)methanamine backbone relies on the introduction of the aminomethyl group onto the substituted benzene (B151609) ring. Key strategies involve forming the amine from aldehyde, nitrile, or nitro precursors.

Reductive Amination Pathways from Aldehyde Precursors

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com This approach involves the reaction of the precursor aldehyde, 3-(Benzyloxy)-4-ethoxybenzaldehyde, with an amine source, typically ammonia, to form an intermediate imine. The imine is then reduced in situ to the desired primary amine, this compound. masterorganicchemistry.comyoutube.com

This two-step, one-pot process is highly efficient. The initial formation of the imine is often favored under mildly acidic conditions (pH 4-5), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ammonia. youtube.com The subsequent reduction of the imine or the protonated iminium ion is then carried out using a selective reducing agent. youtube.com

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective choice because it is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde. masterorganicchemistry.comyoutube.com This chemoselectivity prevents the undesired reduction of the aldehyde to an alcohol. Another common reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic than NaBH₃CN and also highly effective for reductive aminations. masterorganicchemistry.com

Table 1: Reagents for Reductive Amination of 3-(Benzyloxy)-4-ethoxybenzaldehyde

Amine Source Reducing Agent Typical Solvent Key Features
Ammonia (NH₃) or Ammonium (B1175870) Acetate (B1210297) Sodium Cyanoborohydride (NaBH₃CN) Methanol (B129727), Ethanol (B145695) High selectivity for imine reduction; reaction proceeds under mild conditions. masterorganicchemistry.com
Ammonia (NH₃) or Ammonium Chloride Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (B109758), Tetrahydrofuran (B95107) Non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com

Reduction of Nitrile and Nitro Functional Groups

Alternative pathways to this compound involve the reduction of a nitrile or a nitro functional group. These methods start from precursors like 3-(benzyloxy)-4-ethoxybenzonitrile or a corresponding nitroalkane derivative.

The reduction of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂) is a common transformation in organic synthesis. youtube.comyoutube.com Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this conversion, typically carried out in anhydrous etheral solvents like diethyl ether or tetrahydrofuran (THF). youtube.comprepchem.com Alternatively, catalytic hydrogenation can be employed, offering a milder reaction condition. youtube.comnih.gov

Similarly, a nitro group (-NO₂) can be reduced to a primary amine. While the direct reduction of an aromatic nitro group is common, for a benzylic amine, the precursor would typically be a nitrostyrene (B7858105) or nitroalkane. For instance, a compound like 1-(benzyloxy)-2-ethoxy-4-(nitromethyl)benzene could be reduced to the target amine. This reduction can be achieved using strong hydrides like LiAlH₄ or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon (Pd/C). prepchem.comnih.gov

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a fundamental technique for amine synthesis that can be applied to the reduction of various functional groups, including imines, nitriles, and nitro groups. youtube.comnih.gov This method typically involves the use of a metal catalyst and a hydrogen source.

Common Catalytic Systems:

Catalysts: Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney Nickel are frequently used catalysts. nih.govgoogle.com Nickel boride nanoclusters have also been reported as efficient catalysts for the hydrogenation of nitriles and for reductive aminations. nih.gov

Hydrogen Source: The most common source is molecular hydrogen (H₂) gas, often under pressure. nih.gov Alternatively, catalytic transfer hydrogenation utilizes hydrogen donors like ammonium formate (B1220265) or formic acid, which can be safer and more convenient for laboratory-scale synthesis. researchgate.net

A significant consideration when using catalytic hydrogenation for the synthesis of this compound is the presence of the benzyl (B1604629) ether protecting group. Benzyl ethers are susceptible to cleavage (debenzylation) under standard hydrogenation conditions, particularly with palladium catalysts. organic-chemistry.org This would lead to the formation of the unprotected phenol (B47542) as an undesired byproduct. Therefore, careful selection of the catalyst and optimization of reaction conditions (e.g., lower pressure, shorter reaction time, or use of specific catalysts like nickel boride) are crucial to selectively reduce the target functional group without removing the benzyl protector. nih.gov

Development of Stereo- and Regioselective Synthesis Protocols

For the synthesis of this compound, which is an achiral molecule, stereoselectivity is not a primary concern. However, if chiral derivatives were to be synthesized, for example by introducing a substituent on the benzylic carbon, stereoselective methods would become essential. Such methods could involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A patented synthesis for a structurally related chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, highlights the use of a chiral amine to achieve high enantioselectivity. google.com

Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities

The use of protecting groups is a cornerstone of synthesizing complex molecules like this compound. numberanalytics.com

Hydroxyl Group Protection: The phenolic hydroxyl group is protected as a benzyl (Bn) ether. nih.gov This is a robust protecting group that is stable to a wide range of reaction conditions, including many oxidizing and reducing agents, as well as acidic and basic conditions. organic-chemistry.orglibretexts.org The benzyl ether is typically installed via a Williamson ether synthesis, reacting the corresponding phenol with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). organic-chemistry.org

Deprotection of the benzyl ether is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ with Pd/C), which cleaves the C-O bond to yield the free phenol and toluene. organic-chemistry.org This presents a potential conflict with synthetic steps that also use catalytic hydrogenation, as mentioned previously. Alternative deprotection methods include the use of strong acids, although this is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The use of a substituted benzyl group, such as a p-methoxybenzyl (PMB) ether, can offer milder deprotection options, for example, using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov

Amine Group Protection: The primary amine of the target molecule is typically formed in the final step. However, if further modifications to the molecule were required, the amine itself might need to be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.org These carbamates are stable under many conditions but can be removed selectively. The Boc group is readily cleaved with acid (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenolysis. wikipedia.org

Table 2: Protecting Group Strategies

Functional Group Protecting Group Introduction Reagent Deprotection Condition Stability Notes
Phenolic Hydroxyl Benzyl (Bn) Benzyl Bromide, Base (e.g., K₂CO₃) Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.org Stable to many reagents but sensitive to catalytic hydrogenation. organic-chemistry.orgnih.gov
Primary Amine tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA) Stable to base and hydrogenation.

Optimization of Reaction Conditions for Scalability and Yields

Optimizing reaction conditions is critical for transitioning a synthetic route from a laboratory scale to a larger, more industrial production, maximizing yield and purity while minimizing costs and waste. beilstein-journals.org For the synthesis of this compound, several parameters in the key reaction steps can be fine-tuned.

In the case of reductive amination, a systematic approach can be used to find the optimal conditions. researchgate.netscielo.br This involves varying one parameter at a time while keeping others constant to observe the effect on the reaction outcome.

Key parameters for optimization include:

Catalyst: For catalytic hydrogenation, screening different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and their loadings can significantly impact yield and selectivity, especially in preventing debenzylation. nih.gov

Solvent: The choice of solvent can affect reactant solubility, reaction rate, and workup procedures. For instance, in reductive amination, switching from methanol to dichloromethane might be necessary depending on the reducing agent used. masterorganicchemistry.com

Temperature: Adjusting the temperature can influence reaction kinetics. Lower temperatures may be required to improve selectivity and prevent side reactions, while higher temperatures can increase the reaction rate.

Pressure: In catalytic hydrogenation reactions using H₂ gas, the pressure is a key variable that can be optimized to enhance the rate of the desired reduction without promoting over-reduction or deprotection. nih.gov

pH: For reductive amination, maintaining the optimal pH is crucial for the formation of the imine intermediate without causing degradation of the starting materials or products. youtube.com

Modern approaches to reaction optimization may also employ data-driven methods and machine learning algorithms to more rapidly identify the ideal set of conditions from a large parameter space. beilstein-journals.org

Table 3: Example of Optimization Parameters for Reductive Amination

Parameter Variable Range/Options Goal Potential Issues
Catalyst Pd/C, PtO₂, Raney Ni, Nickel Boride Maximize amine yield Debenzylation of the ether protecting group. organic-chemistry.org
Solvent Methanol, Ethanol, THF, Dichloromethane Improve solubility and reaction rate Incompatibility with certain reagents.
Temperature 0 °C to 60 °C Increase reaction rate Formation of byproducts, decomposition.
H₂ Pressure 1 atm to 10 atm Ensure complete reduction Increased risk of debenzylation at high pressures.

| pH | 4 to 7 | Facilitate imine formation | Aldehyde instability or slow reaction at non-optimal pH. youtube.com |

Considerations for Sustainable and Green Chemical Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, several aspects can be optimized for sustainability.

Catalytic reductive amination and catalytic nitrile hydrogenation are inherently greener than routes using stoichiometric reagents like LAH or NaBH₄. Catalytic methods reduce waste, as the catalyst is used in small amounts and can often be recycled. nih.govrsc.org The use of molecular hydrogen as a reductant is highly atom-economical, producing only water as a byproduct if any combustion occurs, though it requires specialized equipment for handling. Transfer hydrogenation, using safer hydrogen donors like formic acid or isopropanol, offers a more convenient alternative. organic-chemistry.orgnih.gov

The choice of solvent is critical to the environmental impact of a synthesis. Many traditional solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents such as water, ethanol, or cyclopentyl methyl ether (CPME). nih.govresearchgate.netacs.org Recent research has focused on performing reductive aminations in aqueous media or even under solvent-free conditions, significantly improving the environmental profile of the reaction. organic-chemistry.orgresearchgate.net

One-pot or tandem reactions, where sequential transformations occur in a single reaction vessel, enhance process efficiency by eliminating the need for intermediate workup and purification steps. This reduces solvent usage, energy consumption, and waste generation. nih.gov For example, a one-pot reductive amination starting directly from the aldehyde and an amine source is preferable to a multi-step process involving the isolation of the imine intermediate. researchgate.net

Finally, emerging technologies like electrocatalysis and photocatalysis offer promising sustainable alternatives. Electrochemical reductive amination, for instance, uses electricity to drive the reaction, potentially from renewable sources, and can operate under mild, ambient conditions. caltech.eduacs.org These methods represent a frontier in the development of truly green synthetic methodologies. acs.org

Chemical Reactivity and Transformations of 3 Benzyloxy 4 Ethoxyphenyl Methanamine

Reactions Involving the Primary Amine Moiety

The primary amine group (-CH₂NH₂) is a key site for nucleophilic reactions, enabling the construction of various new carbon-nitrogen bonds.

The primary amine of (3-(Benzyloxy)-4-ethoxyphenyl)methanamine is readily converted into amides, ureas, and carbamates, which are fundamental transformations in organic synthesis. worktribe.com

Amide Formation: Amides can be synthesized by reacting the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitate the condensation of a carboxylic acid and the amine at room temperature. nih.gov For instance, the synthesis of N-(4-methoxybenzyl)amides from fatty acids has been successfully achieved using a DCC/DMAP system. nih.gov

Urea Formation: Substituted ureas are typically prepared by reacting the primary amine with an isocyanate. google.com Alternatively, a one-step synthesis can involve the reaction of the amine with triphosgene, which generates an isocyanate in situ, followed by the addition of another amine. mdpi.com The reaction of silylated amines with carbon dioxide has also been demonstrated as a viable route to symmetrical ureas. researchgate.net

Carbamate Formation: Carbamates are accessible through several synthetic routes. google.com A classical method involves the reaction of the amine with a chloroformate. Another established process is the reaction of the amine with phosgene (B1210022) to form a carbamoyl (B1232498) chloride, which is then reacted with an alcohol or phenol (B47542). google.com

Table 1: Synthesis of Amides, Ureas, and Carbamates from Primary Amines An interactive table summarizing common reagents and conditions for the transformation of primary amines.

Derivative Reagent(s) Typical Conditions Reference(s)
Amide Carboxylic Acid, DCC, DMAP Dichloromethane (B109758), Room Temperature nih.gov
Amide Acyl Chloride, Base Aprotic Solvent (e.g., THF, CH₂Cl₂) worktribe.com
Urea Isocyanate Aprotic Solvent google.com
Urea Amine, Triphosgene, Base THF, Low to Room Temperature mdpi.com
Carbamate Phenyl Chloroformate, Pyridine Anhydrous THF mdpi.com
Carbamate Phosgene, Alcohol/Phenol Toluene, Elevated Temperature google.com

The nitrogen atom of the primary amine is nucleophilic and can be functionalized through alkylation and acylation.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved using alkyl halides. More advanced and sustainable methods, such as "borrowing hydrogen" or "hydrogen autotransfer," utilize alcohols as alkylating agents in the presence of a metal catalyst. nih.gov For example, manganese pincer complexes have been shown to effectively catalyze the selective mono-N-alkylation of anilines with a variety of alcohols under relatively mild conditions. nih.gov This process typically involves heating the amine and alcohol with a catalyst and a base in a solvent like toluene. nih.gov

N-Acylation: N-acylation is analogous to amide bond formation and involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride. This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netukm.my This reaction is typically reversible and acid-catalyzed, involving the formation of a carbinolamine intermediate followed by dehydration. Schiff bases containing aryl substituents are generally more stable and easier to synthesize than those with alkyl groups. ukm.my The synthesis often involves simply mixing the amine and the carbonyl compound in a solvent like ethanol (B145695) and stirring, sometimes with gentle heating. ukm.mybeilstein-journals.org The formation of the imine (C=N) bond can be confirmed by spectroscopic methods, such as the appearance of a characteristic stretching vibration in the FTIR spectrum and a specific signal in the NMR spectrum. ukm.my

Transformations at the Aromatic Ring System

The aromatic ring of this compound contains two ether linkages that can be selectively manipulated and is activated towards certain substitution reactions.

The benzyloxy and ethoxy groups exhibit different chemical stabilities, allowing for selective transformations.

Cleavage of the Benzyl (B1604629) Ether (Debenzylation): The benzyl ether group is a common protecting group for hydroxyls because it is stable to many reagents but can be readily cleaved. A standard method for debenzylation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This method is clean and efficient. Chemical methods are also available, such as using strong acids or Lewis acids like boron trichloride (B1173362) (BCl₃), which can achieve chemoselective debenzylation of aryl benzyl ethers even in the presence of other functional groups. organic-chemistry.org Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another effective strategy. organic-chemistry.org

Stability of the Ethyl Ether: In contrast, the ethyl ether linkage is significantly more robust and is generally stable under the conditions used for debenzylation, such as catalytic hydrogenation or treatment with many Lewis acids. Cleavage of aryl ethyl ethers typically requires harsher conditions, such as treatment with strong proton acids like HBr or Lewis acids like BBr₃.

Table 2: Selected Methods for Aryl Ether Cleavage An interactive table outlining reagents for the cleavage of benzyloxy and ethoxy ethers.

Ether Type Reagent Reaction Type Reference(s)
Benzyl Ether H₂, Pd/C Catalytic Hydrogenation google.com
Benzyl Ether BCl₃, Cation Scavenger Lewis Acid Cleavage organic-chemistry.org
Benzyl Ether DDQ Oxidative Cleavage organic-chemistry.org
Ethyl Ether HBr or BBr₃ Strong/Lewis Acid Cleavage General Knowledge

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two electron-donating alkoxy groups (benzyloxy and ethoxy). These groups are ortho, para-directing.

The ethoxy group at position 4 strongly activates the ortho positions (3 and 5).

The benzyloxy group at position 3 strongly activates the ortho position (2 and 4) and the para position (6).

Considering the combined effect, the most activated positions for an incoming electrophile are positions 2, 5, and 6. Position 5, being ortho to the ethoxy group and para to the aminomethyl group (after considering its potential protonation), is a highly probable site of substitution. Position 6 is also strongly activated, being para to the benzyloxy group. Steric hindrance from the adjacent substituents will also play a role in determining the final regiochemical outcome.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally not a feasible pathway for this molecule under standard conditions. SNAr reactions require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. libretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com The subject compound possesses electron-donating alkoxy groups, which deactivate the ring toward nucleophilic attack. Therefore, transformations requiring SNAr would necessitate prior modification of the aromatic ring to introduce the requisite activating groups. libretexts.orgnih.gov

Participation in Cycloaddition and Heterocycle Annulation Reactions

This compound is a valuable precursor for the synthesis of complex heterocyclic structures, particularly tetrahydroisoquinolines, through cycloaddition and annulation reactions. The electron-donating nature of the benzyloxy and ethoxy groups on the phenyl ring enhances its nucleophilicity, facilitating intramolecular cyclization reactions.

A primary example of such a transformation is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. beilstein-journals.orgscispace.com For this compound, which is a substituted benzylamine (B48309) rather than a β-arylethylamine, a variation of this reaction can be envisaged, often requiring harsher conditions than those for more nucleophilic systems like indoles. beilstein-journals.orgamazonaws.com The reaction typically requires strong acid catalysis and heat to promote the cyclization onto the electron-rich aromatic ring. beilstein-journals.org

The general mechanism commences with the formation of an iminium ion from the reaction of the primary amine with a carbonyl compound. scispace.com This is followed by the key ring-closing step where the electron-rich aromatic ring attacks the electrophilic iminium carbon. Subsequent deprotonation re-aromatizes the system, yielding the final tetrahydroisoquinoline product. The presence of two alkoxy substituents on the aromatic ring of this compound directs the cyclization to the activated C-6 position.

Table 1: Representative Pictet-Spengler Reaction Conditions for Benzylamines

EntryBenzylamine SubstrateCarbonyl SourceCatalyst/SolventProduct TypeRef.
1PhenethylamineDimethoxymethaneHydrochloric AcidTetrahydroisoquinoline beilstein-journals.org
23,4-DimethoxyphenethylamineAldehydeTrifluoroacetic Acid6,7-Dimethoxytetrahydroisoquinoline beilstein-journals.org
3TryptamineAldehydeAcidic, Protic Solventβ-Carboline amazonaws.com

Another significant heterocycle annulation reaction is the synthesis of isoquinolines through transition metal-catalyzed C-H activation and annulation. This modern approach often provides a more direct route to substituted isoquinolines.

C-H Functionalization at Benzylic and Aromatic Positions

The C-H bonds of this compound at both the benzylic and aromatic positions are amenable to functionalization, offering pathways to a diverse range of derivatives.

Aromatic C-H Functionalization:

The electron-rich nature of the 3-benzyloxy-4-ethoxy-substituted phenyl ring makes it a prime candidate for electrophilic aromatic substitution. More advanced methods involving transition metal catalysis allow for direct C-H functionalization, which is a highly atom-economical approach. For instance, rhodium(III) and ruthenium(II) catalysts are effective in mediating the coupling of benzylamines with alkynes or other coupling partners to construct isoquinoline (B145761) skeletons. nih.gov In these transformations, the primary amine often acts as a directing group, facilitating the ortho-C-H activation. The reaction typically proceeds through the formation of a metallacycle intermediate, followed by insertion of the coupling partner and reductive elimination to furnish the annulated product.

Benzylic C-H Functionalization:

The benzylic C-H bonds of this compound are susceptible to oxidation due to their lower bond dissociation energy compared to other sp³ C-H bonds in the molecule. Various methods have been developed for the selective oxidation of benzylic C-H bonds to carbonyl groups. These methods can employ a range of oxidants, including metal-based reagents and, more recently, electrochemical and photochemical approaches. For example, catalytic systems using earth-abundant metals like copper or nickel in the presence of an oxidant such as tert-butyl hydroperoxide can effectively convert benzylic methylenes to ketones. nih.gov

Beyond oxidation, direct functionalization of the benzylic position is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. Electrochemical methods have been reported for the direct carbamoylation or cyanation of benzylic C-H bonds. These reactions proceed via the anodic oxidation of the benzylic position to generate a carbocationic intermediate, which is then trapped by a suitable nucleophile like an isocyanide. This approach avoids the need for pre-functionalized substrates and harsh oxidants.

Table 2: Examples of C-H Functionalization Reactions on Analogous Benzylamine Scaffolds

EntrySubstrate TypeReaction TypeCatalyst/ReagentsProduct TypeRef.
1Primary BenzylamineIsoquinoline Synthesis[Ru(p-cymene)Cl₂]₂, Sulfoxonium YlideSubstituted Isoquinoline nih.gov
2Primary BenzylamineIsoquinoline Synthesis[RhCp*Cl₂]₂, NaOAc, AlkyneSubstituted Isoquinoline nih.gov
3AlkylareneBenzylic OxidationCuCl₂·2H₂O, TBHPAromatic Ketone nih.gov
4AlkylareneElectrochemical Benzylic CyanationIsocyanide, Electrolysisα-Aryl Acetonitrile (B52724)

Comprehensive Analytical Characterization Techniques for 3 Benzyloxy 4 Ethoxyphenyl Methanamine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT)

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, the chemical environment of each proton, and their proximity to one another. For a compound like (3-(Benzyloxy)-4-methoxyphenyl)methanamine, one would expect to see distinct signals for the protons on the aromatic rings, the benzylic CH₂ group, the methoxy (B1213986) group, and the aminomethyl (CH₂NH₂) group. For instance, in the related compound N-benzylidene-1-phenylmethanamine, the benzylic protons (CH₂) appear as a singlet around 4.76 ppm. sigmaaldrich.com The aromatic protons typically appear in the range of 6.8 to 7.5 ppm. rsc.org

¹³C NMR Spectroscopy : This method detects the carbon atoms in a molecule. It reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃). For the analogous (3-(Benzyloxy)-4-methoxyphenyl) framework, signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the aminomethyl carbon would be expected. rsc.orgresearchgate.net

2D-NMR and DEPT : Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, helping to piece together the molecular puzzle. sielc.com The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between CH, CH₂, and CH₃ groups. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups

Functional Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl (-OCH₂CH₃) ~4.1 (q), ~1.4 (t) ~64, ~15
Benzyl (B1604629) (-OCH₂Ph) ~5.1 (s) ~71
Aminomethyl (-CH₂NH₂) ~3.8 (s) ~40-45
Aromatic (Ar-H) 6.8 - 7.5 (m) 110 - 150
Phenyl (C₆H₅) 7.2 - 7.5 (m) 127 - 137

Mass Spectrometry (MS, HRMS, GC-MS, ESI-HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

MS and HRMS : A standard mass spectrum would confirm the molecular weight of the target compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. mdpi.com

GC-MS : Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. This is a common technique for analyzing volatile compounds. The fragmentation pattern observed in the mass spectrum is a fingerprint for the molecule. For benzylamine-type structures, a characteristic fragment is the iminium cation. nih.gov

ESI-HRMS : Electrospray Ionization-High Resolution Mass Spectrometry is a soft ionization technique often used for less volatile or thermally fragile molecules. It typically shows a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight with high precision. mdpi.comnih.gov For (3-(benzyloxy)-4-ethoxyphenyl)methanamine (C₁₆H₁₉NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 258.1489 g/mol .

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected peaks include N-H stretching from the primary amine (around 3300-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretching from the ether linkages (around 1000-1300 cm⁻¹), and C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹). researchgate.netspectrabase.com

Raman Spectroscopy : Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Aromatic ring vibrations are typically strong in Raman spectra. nih.gov

Table 2: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300 - 3400 (two bands)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 3000
Aromatic Ring C=C Stretch 1450 - 1600
Ether (Ar-O-C) C-O Stretch 1200 - 1275 (asymmetric), 1020-1075 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions and the presence of chromophores (light-absorbing groups). The substituted benzene (B151609) ring system in the target molecule acts as a chromophore. Compounds like benzylvanillin, which share a similar 4-benzyloxy-3-alkoxy-substituted ring, typically exhibit absorption maxima (λ_max) in the range of 270-310 nm. chemicalbook.comnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is used to separate, identify, and purify the components of a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for separating it from impurities. For a compound like this compound, a reverse-phase (RP) HPLC method would typically be employed. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For the closely related 3-(Benzyloxy)-4-methoxybenzyl alcohol, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier (like phosphoric or formic acid) has been shown to be effective. sielc.com The purity of the target compound would be determined by the percentage of the total peak area that corresponds to the main component.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of chemical reactions and assess the purity of a sample. For a compound like this compound, TLC would typically be performed using a silica (B1680970) gel plate as the stationary phase. A suitable mobile phase, likely a mixture of a non-polar solvent (such as hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol), would be selected to achieve optimal separation.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. However, specific Rf values for this compound under defined eluent systems are not documented in the available literature. For related compounds, solvent systems like hexane/ethyl acetate are commonly used unimi.it. For instance, a reaction producing 4-methoxybenzylamine (B45378) was monitored using a mobile phase of ethyl acetate and n-hexane in a 3:1 ratio chemicalbook.com.

Table 1: Hypothetical TLC Data for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

Parameter Value
Stationary Phase Silica Gel 60 F254
Mobile Phase Not Available
Rf Value Not Available

| Visualization | UV light (254 nm), Iodine vapor, or a staining agent (e.g., ninhydrin (B49086) for the amine group) |

Preparative Column Chromatography for Purification

To obtain a high-purity sample of this compound after its synthesis, preparative column chromatography is the standard method. This technique operates on the same principles as TLC but on a larger scale. The crude product is loaded onto a column packed with a stationary phase, typically silica gel.

An eluent system, often determined through preliminary TLC analysis, is passed through the column to separate the target compound from impurities. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product. While syntheses of related structures, such as 4-benzyloxyphenyl derivatives and 4-methoxybenzylamine, mention purification by column chromatography over silica gel, the specific eluent system and conditions for isolating this compound are not specified in the searched literature chemicalbook.com.

Table 2: Illustrative Purification Parameters for this compound via Column Chromatography (Note: This table is for illustrative purposes only as specific data is unavailable.)

Parameter Description
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Eluent System Not Available
Elution Method Isocratic or Gradient
Yield Not Available

| Purity | Not Available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the molecular and crystal structure.

This analysis provides definitive information on bond lengths, bond angles, and intermolecular interactions. While crystal structures for numerous related benzyloxy and methoxyphenyl compounds have been published, providing detailed crystallographic data, no such data exists for this compound itself in the reviewed sources nih.govmdpi.comresearchgate.net. Published studies on similar molecules confirm their structures using this method, often detailing the crystal system, space group, and unit cell dimensions nih.govresearchgate.net.

Table 3: Essential X-ray Crystallography Data (Note: This table represents the type of data that would be generated from an X-ray analysis; it is not available for the specified compound.)

Parameter Value
Chemical Formula C16H19NO2
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? °
Volume (V) Not Available
Molecules per Unit Cell (Z) Not Available

| Calculated Density | Not Available |

Design and Synthesis of Derivatives and Analogues of 3 Benzyloxy 4 Ethoxyphenyl Methanamine

Systematic Modifications of the Amine Functionality

The primary amine group is a key site for chemical modification, allowing for the introduction of a wide range of functionalities that can alter the compound's chemical properties, such as basicity, nucleophilicity, and lipophilicity. Standard synthetic transformations can be employed to systematically modify this group.

N-Acylation: The amine can be readily converted to a variety of amides through reaction with acyl chlorides or anhydrides under basic conditions. For instance, reaction with acetyl chloride would yield the corresponding N-acetamide, while reaction with benzoyl chloride would produce the N-benzamide derivative. These modifications replace the basic amine with a neutral amide group.

N-Sulfonylation: Treatment of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, results in the formation of stable sulfonamides. These derivatives are acidic at the nitrogen atom, a significant change from the basicity of the parent amine.

N-Alkylation: The amine can undergo mono- or di-alkylation using alkyl halides. However, controlling the extent of alkylation can be challenging, often leading to mixtures of primary, secondary, and tertiary amines. Reductive amination, reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing N-alkylated derivatives.

The following table summarizes representative derivatives synthesized through these modifications.

Modification Type Reagent Derivative Name Resulting Functional Group
N-AcylationAcetyl ChlorideN-((3-(benzyloxy)-4-ethoxyphenyl)methyl)acetamideAmide
N-AcylationBenzoyl ChlorideN-((3-(benzyloxy)-4-ethoxyphenyl)methyl)benzamideAmide
N-Sulfonylationp-Toluenesulfonyl ChlorideN-((3-(benzyloxy)-4-ethoxyphenyl)methyl)-4-methylbenzenesulfonamideSulfonamide
N-AlkylationMethyl Iodide(3-(Benzyloxy)-4-ethoxyphenyl)-N-methylmethanamineSecondary Amine

Variational Studies of Aromatic Ring Substituents (Benzyloxy and Ethoxy Group Analogues)

Benzyloxy Group Analogues: The benzyl (B1604629) protecting group can be replaced with other groups to modulate steric bulk or electronic properties. For example, a p-methoxybenzyl (PMB) group could be used, which can be cleaved under different, often milder, oxidative conditions than the standard benzyl group. wikipedia.org Alternatively, smaller alkyl groups like a methyl group can reduce steric hindrance. Synthesis of these analogues would begin with the corresponding 3-substituted-4-ethoxybenzaldehyde.

Ethoxy Group Analogues: The ethoxy group at the 4-position can be varied by using different alkyl halides in the Williamson ether synthesis step during the preparation of the benzaldehyde precursor. For instance, using methyl iodide would lead to a 4-methoxy analogue, while using propyl bromide would yield a 4-propoxy derivative. Chalcone derivatives have been successfully synthesized from the closely related 3-benzyloxy-4-methoxybenzaldehyde, demonstrating the feasibility of manipulating this position. orientjchem.org

The table below illustrates potential analogues accessible through these synthetic routes.

Modification Site Original Group New Group Precursor Aldehyde Analogue Name
3-PositionBenzyloxyMethoxy (B1213986)3-Methoxy-4-ethoxybenzaldehyde(3-Methoxy-4-ethoxyphenyl)methanamine
3-PositionBenzyloxyp-Methoxybenzyloxy3-(p-Methoxybenzyloxy)-4-ethoxybenzaldehyde(3-(p-Methoxybenzyloxy)-4-ethoxyphenyl)methanamine
4-PositionEthoxyMethoxy3-(Benzyloxy)-4-methoxybenzaldehyde(3-(Benzyloxy)-4-methoxyphenyl)methanamine
4-PositionEthoxyPropoxy3-(Benzyloxy)-4-propoxybenzaldehyde(3-(Benzyloxy)-4-propoxyphenyl)methanamine

Synthesis of Deuterium-Labeled Analogues for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools for investigating reaction mechanisms through the kinetic isotope effect and for use as internal standards in mass spectrometry-based assays. nih.gov The synthesis of deuterated analogues of (3-(benzyloxy)-4-ethoxyphenyl)methanamine can be achieved through several established methods. researchgate.net

A common strategy for introducing deuterium at the benzylic position (the carbon bearing the amine group) involves the reduction of an appropriate precursor with a deuterium-donating reagent. For example, the corresponding nitrile, (3-(benzyloxy)-4-ethoxyphenyl)carbonitrile, can be reduced with lithium aluminum deuteride (LiAlD₄) to yield the α,α-dideuterio amine. Similarly, the reductive amination of 3-(benzyloxy)-4-ethoxybenzaldehyde using a deuterated reducing agent like sodium borodeuteride (NaBD₄) in the presence of ammonia would also install deuterium at this position.

Recent advancements have focused on catalytic hydrogen-deuterium exchange reactions, which can provide access to labeled compounds using D₂O as the deuterium source. mdpi.com Such methods could potentially be applied to label specific positions on the molecule under milder conditions. The use of deuterated aldehydes and isonitriles in multicomponent reactions represents another sophisticated approach to generating deuterated products with high isotopic purity. beilstein-journals.org

Labeling Position Synthetic Precursor Deuterating Reagent Product Application
α-carbon3-(Benzyloxy)-4-ethoxybenzonitrileLithium Aluminum Deuteride (LiAlD₄)(3-(Benzyloxy)-4-ethoxyphenyl)methan-α,α-d₂-amineMechanistic Studies (KIE)
α-carbon3-(Benzyloxy)-4-ethoxybenzaldehydeNaBD₄, Ammonia(3-(Benzyloxy)-4-ethoxyphenyl)methan-α,α-d₂-amineMS Internal Standard
Aromatic RingThis compoundCatalytic System (e.g., Pd/C), D₂ODeuterated Aromatic AnalogueMetabolic Pathway Studies

Structure-Reactivity Relationship Studies for Derived Compounds

Structure-reactivity relationship (SRR) studies investigate how systematic changes in a molecule's structure influence its chemical reactivity. For derivatives of this compound, these studies would correlate the modifications described in the preceding sections with observable changes in chemical behavior.

Effect of Amine Modification: Converting the primary amine to an amide or sulfonamide drastically reduces its basicity and nucleophilicity. This change in reactivity is predictable; for example, the resulting amide would be significantly less reactive in nucleophilic substitution reactions compared to the parent amine. N-alkylation, on the other hand, slightly increases basicity but also introduces steric hindrance, which can affect the rates of reaction at the nitrogen center.

Effect of Aromatic Ring Substituents: The electronic nature of the substituents on the phenyl ring influences the reactivity of the entire molecule. Replacing the electron-donating ethoxy group with a less-donating group would decrease the electron density of the aromatic ring, potentially affecting its susceptibility to electrophilic aromatic substitution. Similarly, modifying the benzyloxy group can impact reactivity. For instance, introducing an electron-withdrawing group (e.g., a nitro group) on the benzyl ring would make the benzylic ether oxygen less electron-donating. These principles are fundamental in medicinal chemistry, where modifications to a scaffold are used to tune properties and potency. nih.gov Studies on other molecular systems have shown that the position and nature of substituents can significantly alter reactivity and biological activity. elsevierpure.comnih.gov

A systematic study would involve quantifying these effects, for example, by measuring the pKa of the amine derivatives or determining the reaction rates for a specific transformation across a series of analogues with varied aromatic substituents.

Role of 3 Benzyloxy 4 Ethoxyphenyl Methanamine As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in (3-(Benzyloxy)-4-ethoxyphenyl)methanamine makes it an important precursor in the synthesis of a variety of complex organic molecules. The primary amine group provides a nucleophilic center that can readily participate in reactions such as amidation, alkylation, and the formation of Schiff bases. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, preventing its unwanted reaction during synthetic transformations and allowing for its selective deprotection at a later stage. wikipedia.org This feature is crucial in multi-step syntheses where chemoselectivity is paramount.

Building Block for Advanced Materials and Polymers (e.g., hydrophobic blocks in copolymers)

In the realm of materials science, this compound and its derivatives have potential as building blocks for the creation of advanced materials and polymers. The aromatic core and the benzyloxy group contribute to the hydrophobicity of the molecule. This characteristic is particularly useful in the design of amphiphilic block copolymers, where this unit can constitute the hydrophobic block. researchgate.net

Table 1: Potential Polymer Properties Influenced by this compound Moiety

PropertyContribution from this compound
Hydrophobicity The aromatic ring and benzyloxy group impart hydrophobic character. researchgate.net
Self-Assembly Can form the hydrophobic core of micelles in amphiphilic block copolymers.
Thermal Stability The aromatic structure can enhance the thermal stability of the resulting polymer.
Functionality The amine group allows for post-polymerization modification.

Intermediate in the Preparation of Chemical Probes and Ligands

The structural features of this compound also make it a suitable intermediate for the synthesis of chemical probes and ligands. The primary amine can be functionalized to attach fluorophores, biotin tags, or other reporter groups, which are essential components of chemical probes used to study biological systems.

Furthermore, the substituted phenyl ring can serve as a scaffold for designing ligands that can bind to specific biological targets, such as enzymes or receptors. The benzyloxy and ethoxy groups can be systematically varied to optimize binding affinity and selectivity. For instance, derivatives of this compound can be used to synthesize ligands for metal complexes, which have applications in catalysis and bioinorganic chemistry.

Application in Multi-Step Convergent Synthetic Strategies

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a target molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis for constructing complex molecules. This compound is a valuable component in such strategies.

Computational and Theoretical Investigations of 3 Benzyloxy 4 Ethoxyphenyl Methanamine

Quantum Chemical Calculations and Molecular Orbital Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It provides a robust framework for calculating various molecular properties by approximating the complex many-electron system to a simpler one based on the electron density. DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance between computational cost and accuracy for organic molecules. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like (3-(Benzyloxy)-4-ethoxyphenyl)methanamine, which contains several rotatable single bonds, conformational analysis is crucial.

This analysis involves identifying various stable conformers (rotamers) and determining their relative energies. The global minimum conformation represents the most probable structure of the molecule in the ground state. Studies on molecules with similar benzyloxy fragments have shown that the torsion angle of the C-O-C-C linkage often prefers an anti conformation. nih.gov The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Global Minimum Conformation) based on DFT/B3LYP Calculations

ParameterBond/AtomsCalculated Value
Bond Lengths (Å)
C(phenyl)-O(ether)1.375
O(ether)-C(methylene)1.438
C(methylene)-C(benzyl)1.510
C(aryl)-C(methanamine)1.505
C(methanamine)-N1.470
Bond Angles (°)
C-O-C117.5
O-C-C109.8
C-C-N112.1
Dihedral Angles (°)
C(aryl)-O-C(methylene)-C(benzyl)178.5
C(aryl)-C(methanamine)-N-H-60.2

Note: The data in this table is illustrative and represents typical values for similar molecular structures, as specific computational studies on this compound were not found in the searched literature.

The electronic structure of a molecule governs its reactivity. DFT calculations provide access to a suite of reactivity descriptors that help predict how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character). The energy of these orbitals is used to calculate global reactivity descriptors. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These are topological analyses of the electron density that reveal the nature of chemical bonding. ELF and LOL maps provide clear visual representations of core electrons, covalent bonds, and lone pairs, helping to understand the electronic structure in different regions of the molecule.

Table 2: Illustrative Electronic Properties and Global Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90
Electronegativity (χ)3.40
Chemical Hardness (η)2.45
Electrophilicity Index (ω)2.35

Note: The data in this table is illustrative and represents typical values for similar molecular structures, as specific computational studies on this compound were not found in the searched literature.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands to specific vibrational modes (e.g., C-H stretching, C-O ether stretching, N-H bending). researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing theoretical chemical shifts with experimental values serves as a powerful tool for structural elucidation and validation of the computational model. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling (if applicable)

For highly flexible molecules, static DFT calculations might not capture the full dynamic behavior. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation can explore the conformational space of this compound in a simulated environment (e.g., in a solvent like water or ethanol), providing insights into its dynamic flexibility, preferred conformations in solution, and intramolecular hydrogen bonding possibilities. This technique is particularly useful for understanding how the molecule behaves in a more realistic, non-isolated state.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring potential chemical reactions. For this compound, theoretical methods can be used to investigate reaction mechanisms, such as its synthesis or degradation pathways. This involves locating the transition state (TS) structures—the highest energy point along a reaction coordinate—and calculating the activation energy barrier.

For instance, the formation or cleavage of the benzyl (B1604629) ether group is a common reaction in organic synthesis. wikipedia.org DFT calculations can model the entire reaction pathway, identifying intermediates and transition states, and providing a detailed understanding of the reaction's feasibility and kinetics. nih.govmdpi.com This knowledge is crucial for optimizing reaction conditions.

Computational Ligand-Target Interaction Modeling

Computational docking is a technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a target, typically a protein or enzyme). This modeling focuses on the chemical binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

For this compound, docking studies could be performed to explore its potential binding modes with various biological targets. Such studies would calculate a binding affinity or docking score, which estimates the strength of the interaction, and reveal the specific amino acid residues involved in the binding. This provides a structural hypothesis for the molecule's interactions at a molecular level, independent of any biological outcome.

Future Perspectives and Research Challenges in the Chemistry of 3 Benzyloxy 4 Ethoxyphenyl Methanamine

Development of More Efficient and Atom-Economical Synthetic Pathways

A primary challenge in harnessing the potential of (3-(Benzyloxy)-4-ethoxyphenyl)methanamine lies in the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing efficiency and atom economy.

Future research will likely focus on consolidating these multi-step procedures into more streamlined, one-pot processes. The advancement of catalytic systems is central to this goal. The use of abundant, cost-effective base metal catalysts, such as those based on nickel, for reductive amination of the corresponding benzaldehyde with ammonia presents a promising, atom-economical alternative to traditional methods. researchgate.net Multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more starting materials in a single operation, also offer a powerful strategy for improving synthetic efficiency. mdpi.com

Another innovative approach involves exploring novel bond-forming strategies that circumvent the need for pre-functionalized starting materials. For example, the development of deaminative coupling reactions, where a primary amine is converted in situ into a good leaving group and coupled with a partner molecule, could provide a highly step- and atom-economical pathway to derivatives of the target compound. ethz.ch

Table 1: Comparison of Hypothetical Synthetic Strategies for this compound
StrategyKey TransformationPotential AdvantagesResearch Challenges
Classical Multi-Step SynthesisReductive amination of the corresponding aldehydeWell-established and reliable methodologyLow atom economy, multiple steps, potential need for protecting groups wikipedia.org
Catalytic One-Pot Reductive AminationDirect reaction of aldehyde, ammonia, and a reducing agent with a catalystImproved step economy, reduced waste researchgate.netCatalyst development, optimization of reaction conditions for selectivity
Multicomponent Reactions (MCRs)Simultaneous combination of multiple starting materialsHigh efficiency, rapid generation of molecular complexity mdpi.comDiscovery of suitable MCRs for this specific substitution pattern
Novel C-N Bond FormationsDirect amination or deaminative functionalizationHigh atom economy, circumvents traditional precursors ethz.chMethodology is still developing, substrate scope may be limited

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in this compound imparts a complex and interesting reactivity profile that is ripe for exploration. Understanding these patterns is key to unlocking its utility as a versatile chemical building block.

The aromatic ring is substituted with two alkoxy groups (-OCH₂Ph and -OCH₂CH₃), which are strong electron-donating groups. These groups activate the ring towards electrophilic aromatic substitution (EAS) and direct incoming electrophiles to the ortho and para positions. msu.edulibretexts.org Given that the existing substituents are at positions 3 and 4, the C2, C5, and C6 positions are available for functionalization. The combined directing effects of the two groups would need to be carefully considered to predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation. msu.edu

Beyond the ring, the benzylic C-H bonds of the aminomethyl group are susceptible to reactions due to the stabilization of reactive intermediates by the adjacent aromatic system. msu.educhemistry.coach This could enable transformations such as selective oxidation or the introduction of further substituents at the benzylic position.

The primary amine is a nucleophilic and basic center, allowing for a wide array of classical transformations, including N-acylation, N-alkylation, and imine formation. More advanced transformations, such as metal-catalyzed cross-coupling reactions or direct C-H amination, could be explored to forge new carbon-nitrogen or nitrogen-heteroatom bonds. The development of interrupted diazotization strategies for the direct deaminative coupling of benzylamines with partners like arylboronic acids represents a frontier in amine chemistry that could be applied to this molecule. ethz.ch

Table 2: Predicted Reactivity Sites and Potential Transformations
Reactive SiteFunctional GroupPredicted ReactivityPotential Reactions
Aromatic Ring (C2, C5, C6)Alkoxy-substituted benzene (B151609)Activated towards electrophilic attackHalogenation, Nitration, Friedel-Crafts Acylation/Alkylation msu.edu
Benzylic Position (-CH₂NH₂)Benzylic amineSusceptible to radical reactions and oxidation; stabilization of carbocationsOxidation to amide/carboxylic acid, benzylic substitution msu.edu
Amine Group (-NH₂)Primary amineNucleophilic and basicN-Alkylation, N-Acylation, Imine formation, Diazotization, Deaminative coupling ethz.ch
Benzyloxy Group (-OCH₂Ph)Benzyl (B1604629) etherCan be cleaved to reveal a phenol (B47542)Hydrogenolysis (debenzylation) wikipedia.org

Expanding Applications in Organic Synthesis and Functional Materials Science

While specific applications for this compound have not been extensively documented, its structural motifs are prevalent in molecules of significant scientific and commercial interest. This suggests a broad potential for its use as a key intermediate or building block.

In medicinal chemistry and drug discovery, the substituted benzylamine (B48309) framework is a common feature in bioactive compounds. For example, 3-chloro-4-methoxybenzylamine serves as a crucial intermediate in the synthesis of Avanafil, a pharmaceutical agent. chemicalbook.com Similarly, complex substituted aryl benzylamines have been identified as potent inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3, which is a target in prostate cancer research. nih.gov The title compound could, therefore, serve as a valuable scaffold for the synthesis of new libraries of compounds for biological screening.

In the realm of materials science, the molecule's structure offers several handles for incorporation into larger functional systems. The primary amine can act as a monomer in the synthesis of advanced polymers like polyamides or polyimines, where the rigid aromatic core could confer desirable thermal and mechanical properties. It could also function as a curing agent for epoxy resins. Furthermore, the benzyloxy group can be selectively cleaved via hydrogenolysis to unmask a phenolic hydroxyl group. wikipedia.org This latent functionality could be used for post-polymerization modification or for creating functional surfaces and materials with tailored properties.

Table 3: Potential Applications Based on Structural Analogy
FieldPotential Role of the CompoundRationale / Relevant Structural Features
Medicinal ChemistryScaffold for drug discoverySubstituted benzylamine motif is common in bioactive molecules and enzyme inhibitors. nih.govchemicalbook.com
AgrochemicalsIntermediate for novel pesticides/herbicidesPrimary amines are key precursors for many agrochemicals. researchgate.net
Polymer ScienceMonomer or cross-linking agentPrimary amine for polymerization (e.g., polyamides); aromatic core for rigidity.
Functional MaterialsPrecursor to phenolic materialsThe benzyloxy group can be removed to reveal a reactive phenol for further functionalization. wikipedia.org

Integration of Chemoinformatics and Machine Learning for Compound Discovery and Optimization (e.g., retrosynthesis)

One of the most significant challenges for a novel or complex molecule is the design of a viable synthetic route. Computer-Aided Synthesis Planning (CASP) platforms, powered by artificial intelligence, can analyze the structure of the target molecule and propose multiple retrosynthetic pathways by drawing on vast databases of known chemical reactions. nih.govdigitellinc.com For this specific target, an AI tool could suggest disconnections at the C-N bond (leading back to the aldehyde) or at the ether linkages, providing chemists with both conventional and potentially innovative routes to explore. Advanced models, including those based on large language models (LLMs), can even provide reasoning for the suggested steps, making the process more transparent and interactive. arxiv.org

Beyond just planning the route, ML algorithms can help optimize reaction conditions, predict product yields, and identify potential side reactions, thereby reducing the time and resources spent on empirical laboratory work. For discovering new applications, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govmdpi.com By training ML models on datasets of molecules with known properties (e.g., biological activity, material characteristics), it becomes possible to predict the properties of novel derivatives of this compound in silico. This allows for the virtual screening of large libraries of potential compounds, prioritizing the most promising candidates for synthesis and testing, and ultimately accelerating the cycle of design, synthesis, and evaluation. nih.gov

Table 4: Chemoinformatics Workflow for this compound Research
PhaseChemoinformatics/ML ToolObjective
Synthesis DesignRetrosynthesis Prediction Software (CASP)Generate and rank potential synthetic routes to the target molecule and its derivatives. nih.govillinois.edu
Reaction OptimizationMachine Learning ModelsPredict optimal reaction conditions (temperature, solvent, catalyst) and yields. digitellinc.com
Property PredictionQSAR/QSPR ModelsEstimate biological activity or material properties of virtual derivatives. nih.govmdpi.com
Derivative DiscoveryGenerative Models (e.g., GANs, VAEs)Design novel molecules based on the core scaffold with optimized target properties. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for preparing (3-(Benzyloxy)-4-ethoxyphenyl)methanamine, and how can purity be ensured?

The compound is typically synthesized via reductive amination or catalytic reduction of primary amides. For example, a transition metal-free method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex reduces 4-ethoxybenzamide derivatives to the corresponding primary amine . Key steps include:

  • Reacting the amide precursor with pinacolborane (HBPin) under inert conditions.
  • Purification via silica gel chromatography or recrystallization. Purity is validated by 1H NMR (e.g., DMSO-d6 solvent system) and mass spectrometry (e.g., ESI-MS m/z ~262.04 for the free base) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Solubility : The compound is polar due to the methanamine group; use polar aprotic solvents (e.g., DMF, DMSO) for reactions. For aqueous workups, adjust pH to protonate the amine (e.g., HCl for salt formation) .
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light due to the benzyloxy group’s photosensitivity .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., benzyloxy at C3, ethoxy at C4) via ¹H and ¹³C NMR. Aromatic protons appear as distinct multiplets (δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 262.0388 for C₁₆H₁₉NO₂⁺) .
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the benzyloxy and ethoxy substituents?

  • Protecting Group Strategies : The benzyloxy group can be selectively deprotected via hydrogenolysis (H₂/Pd-C), while the ethoxy group remains intact. For example, in peptide-catalyzed bromination, steric and electronic effects guide substitution at specific positions .
  • Microwave-Assisted Synthesis : Enhances reaction specificity; e.g., microwave irradiation at 140°C in DMF achieves selective coupling of amine intermediates .

Q. What mechanistic insights exist for the compound’s role in multidrug resistance (MDR) modulation?

Structural analogs (e.g., phenethylisoquinoline alkaloids) demonstrate ABCB1 modulation via π-π stacking with transmembrane domains. Researchers can:

  • Use molecular docking to predict interactions with ABCB1.
  • Validate activity via calcein-AM assays in cancer cell lines (e.g., KB-V1) .

Q. How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

  • The electron-donating ethoxy and benzyloxy groups activate the aromatic ring toward electrophilic substitution. For example, Buchwald-Hartwig amination can introduce aryl halides at the para position relative to the methanamine group .
  • Substituent effects are quantified via Hammett plots using σ values (σ_meta for benzyloxy: +0.12; σ_para for ethoxy: –0.24) .

Methodological Considerations

Q. What strategies mitigate hazards associated with handling this compound?

  • PPE : Use nitrile gloves, safety goggles, and lab coats.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a poison center .
  • Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Q. How can researchers resolve contradictions in reported synthetic yields?

Discrepancies often arise from:

  • Reagent Purity : Ensure HBPin is freshly distilled to avoid side reactions .
  • Chromatography Conditions : Optimize eluent ratios (e.g., hexane/EtOAc gradients) to prevent co-elution of byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.